N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide
Description
The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide features a benzodioxol moiety fused to a hydroxypropyl chain, linked to a 4-phenyloxane carboxamide core. Key structural elements include:
- Benzodioxol group: A bicyclic ether ring system known for enhancing lipophilicity and metabolic stability in pharmaceuticals.
- Oxane (tetrahydropyran) ring: A six-membered oxygen heterocycle contributing to conformational rigidity.
- Carboxamide linkage: Provides hydrogen-bonding capacity, critical for target interactions.
Structural determination likely employs crystallographic tools such as SHELXL or WinGX, widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-21(25,17-7-8-18-19(13-17)28-15-27-18)14-23-20(24)22(9-11-26-12-10-22)16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGUWFLUMMUNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the following steps :
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting 5-bromo-benzo[d][1,3]dioxole with a palladium catalyst (PdCl2) and xantphos in the presence of cesium carbonate (Cs2CO3) in 1,4-dioxane at 130°C.
Introduction of the hydroxypropyl group: Ethyl bromoacetate is reacted with sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.
Coupling with the tetrahydro-2H-pyran-4-carboxamide: This involves a Pd-catalyzed C-N cross-coupling reaction with fused heteroaryl halides in toluene at reflux for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzo[d][1,3]dioxole moiety can be reduced to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrobenzo[d][1,3]dioxole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neuroprotective Effects
- Research indicates that compounds similar to N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide exhibit neuroprotective properties. These effects are primarily attributed to their ability to modulate neurotransmitter systems, particularly through antagonism of NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity
-
Potential in Cancer Therapy
- There is emerging evidence that this compound could be explored for its anticancer properties. Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .
Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of compounds structurally related to this compound resulted in significant reductions in neuronal loss following induced ischemic events. The observed outcomes included improved behavioral performance and reduced markers of oxidative stress .
Cancer Cell Line Studies
In vitro studies using cancer cell lines treated with derivatives of this compound showed a marked decrease in cell viability and an increase in apoptotic markers. These findings suggest potential applications in cancer therapeutics, warranting further investigation into its efficacy and safety profiles .
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets microtubules and tubulin, leading to the disruption of microtubule assembly.
Pathways Involved: It causes mitotic blockade and induces apoptosis by modulating microtubule dynamics.
Comparison with Similar Compounds
Structural Similarities :
- Benzodioxol group : Shared with the target compound, suggesting comparable lipophilicity and electronic properties.
- Carboxamide linkage : Present in both compounds, enabling hydrogen-bond interactions.
Key Differences :
- Core structure : Compound 35 features a thiazole ring and cyclopropane-carboxamide, contrasting with the oxane ring in the target compound.
Synthesis : Prepared via coupling of a thiazol-2-amine with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid . This method could parallel the target compound’s synthesis.
Spectroscopic Data :
- IR : Benzodioxol C-O-C stretches (~1250 cm⁻¹) and amide C=O (~1660 cm⁻¹) align with the target compound’s expected profile.
2.2. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones ()
Structural Contrasts :
- Core : Triazole-thione vs. oxane-carboxamide.
- Functional Groups : Sulfonyl and difluorophenyl groups () vs. benzodioxol and hydroxypropyl.
Synthesis : Involves cyclization of hydrazinecarbothioamides in basic media. While unrelated to the target compound’s structure, the use of IR (C=S at ~1250 cm⁻¹, NH at ~3278–3414 cm⁻¹) and NMR for tautomer analysis exemplifies methodologies applicable to the target compound’s characterization .
2.3. General Trends in Benzodioxol-Containing Compounds
- Metabolic Stability : The dioxolane ring resists oxidative metabolism compared to simpler ethers.
- Spectroscopic Signatures : IR bands for benzodioxol (C-O-C ~1250 cm⁻¹) and carboxamide (C=O ~1660–1680 cm⁻¹) are consistent across analogs .
Data Table: Structural and Spectroscopic Comparison
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which consists of a benzodioxole moiety linked to a hydroxypropyl group and a phenyloxane carboxamide. Its molecular formula is with a molecular weight of approximately 344.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 344.38 g/mol |
| CAS Number | 1396885-15-6 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Properties : The benzodioxole structure is known for its potential to modulate inflammatory pathways.
- Antioxidant Activity : The hydroxypropyl moiety may contribute to free radical scavenging abilities.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.
In Vitro Studies
Recent research has focused on the compound's effects on various cell lines. For example:
-
Cancer Cell Lines : Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Line Tested : MCF-7 (breast cancer), PC3 (prostate cancer)
- IC50 Values : Approximately 15 µM for MCF-7 and 20 µM for PC3.
- Neuroprotective Assays : In models of neurodegeneration, the compound demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cells.
Case Studies
- Case Study in Cancer Therapy : A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential role as an adjunct therapy in cancer treatment.
- Neuroprotection in Alzheimer’s Models : Another study explored the effects of the compound in an Alzheimer’s disease model, where it was found to improve cognitive function and reduce amyloid plaque accumulation.
Q & A
Q. What are the key considerations for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including benzodioxol ring formation and oxane-carboxamide coupling. Key steps require:
- Catalyst optimization : High-throughput screening identifies efficient catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
- Reaction control : Continuous flow chemistry improves scalability and reduces side reactions .
- Purification : Preparative HPLC or column chromatography ensures purity (>95%), monitored via LC-MS at each intermediate stage .
Table 1. Synthesis Method Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Reactor | Pd(OAc)₂ | 62 | 95 |
| Continuous Flow | CuI/ligand | 78 | 98 |
| Microwave-assisted | Nano-ZnO | 71 | 97 |
| Data derived from optimization studies |
Q. Which analytical techniques are critical for structural confirmation?
A hierarchical approach is recommended:
- Primary validation : ¹H/¹³C NMR and HRMS for molecular weight and functional groups.
- Stereochemical resolution : 2D-COSY and NOESY NMR to assign spatial configurations.
- Crystallographic verification : X-ray diffraction (if crystals are obtainable) .
- Computational cross-check : DFT calculations (e.g., Gaussian 16) validate electronic properties and stability .
Advanced Research Questions
Q. How can researchers evaluate target selectivity in enzyme inhibition assays?
Use a tiered screening strategy:
- Primary screen : Panel-based testing against 50+ enzymes (e.g., kinases, proteases) using fluorescence polarization.
- Dose-response analysis : Calculate IC50 values to assess potency gradients.
- Structural modeling : Molecular docking (AutoDock Vina) predicts binding site interactions; compare with mutagenesis data .
- Counter-screening : Test in primary cell lines to exclude off-target effects (e.g., cytotoxicity in hepatocytes ).
Q. What methodologies resolve contradictions in reported pharmacological data for analogous compounds?
Address discrepancies through:
- Meta-analysis : Aggregate data from 5+ studies to identify variables (e.g., assay pH, cell passage number).
- Standardized replication : Reproduce experiments under OECD guidelines, controlling for purity (>98% via LC-MS) and solvent (DMSO concentration ≤0.1%) .
- Orthogonal validation : Confirm binding affinity using SPR and ITC simultaneously .
- Data transparency : Publish negative results in repositories like Zenodo to mitigate publication bias .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Follow a systematic workflow:
- Core modification : Synthesize derivatives with substitutions on the benzodioxol (e.g., -OCH₃ → -CF₃) and oxane (e.g., phenyl → pyridyl) moieties .
- In vitro profiling : Test analogs in target-specific assays (e.g., IC50 in μM range for kinases).
- Pharmacokinetic screening : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .
- QSAR modeling : Use Schrödinger’s QikProp to correlate logP, PSA, and bioactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Experimental replication : Measure solubility in triplicate using nephelometry (for low solubility) or UV-Vis spectroscopy.
- Solvent parameterization : Correlate results with Hansen solubility parameters (δD, δP, δH) .
- Co-solvent studies : Evaluate solubilization trends with PEG-400 or cyclodextrins .
Methodological Recommendations
- Synthetic Chemistry : Prioritize flow chemistry over batch reactors for intermediates prone to oxidation .
- Analytical Workflows : Combine MALDI-TOF for mass analysis with cryo-EM for aggregate detection .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation to ensure assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
